

"1-Butyl-5-oxo-L-proline" chemical properties

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Compound of Interest

Compound Name: 1-Butyl-5-oxo-L-proline

Cat. No.: B15170052

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Technical Guide: 1-Butyl-5-oxo-L-proline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific chemical entity "**1-Butyl-5-oxo-L-proline**" is limited in publicly accessible scientific literature. This guide provides a summary of available data on the parent compound, L-pyroglutamic acid, and closely related derivatives. The properties and protocols outlined herein are presented as a predictive guide for researchers and should be adapted and verified through empirical investigation.

Introduction

1-Butyl-5-oxo-L-proline, also known as N-butyl-pyroglutamic acid, is a derivative of L-pyroglutamic acid. Pyroglutamic acid is a naturally occurring amino acid derivative found in various biological systems.^[1] It is a key intermediate in the glutathione cycle and has been investigated for its potential nootropic and anxiolytic effects.^{[1][2]} The addition of a butyl group to the nitrogen atom of the pyroglutamic acid ring is expected to increase its lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties.

This document serves as a technical resource, compiling predicted chemical properties, generalized experimental protocols for synthesis and characterization, and relevant biological context for **1-Butyl-5-oxo-L-proline**.

Chemical and Physical Properties

Quantitative data for **1-Butyl-5-oxo-L-proline** is not readily available. The following table summarizes the known properties of the closely related compound, tert-Butyl 5-oxo-L-prolinate, and the parent compound, L-pyroglutamic acid, to provide an estimated profile.

Property	tert-Butyl 5-oxo-L-prolinate	L-Pyroglutamic Acid	1-Butyl-5-oxo-L-proline (Predicted)
Molecular Formula	C ₉ H ₁₅ NO ₃ [3]	C ₅ H ₇ NO ₃ [1]	C ₉ H ₁₅ NO ₃
Molecular Weight	185.22 g/mol [3]	129.11 g/mol [1]	~185.22 g/mol
CAS Number	35418-16-7[3]	98-79-3[4]	Not Available
Melting Point	104-106 °C[5]	184 °C[1]	Data not available
Boiling Point	319.2 °C at 760 mmHg[5]	Data not available	Data not available
Density	1.1 g/cm ³ [5]	Data not available	Data not available
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[4]	Very soluble in water. [6]	Likely soluble in organic solvents.
XLogP3	0.5[3]	-0.8[7]	> 0.5

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **1-Butyl-5-oxo-L-proline** are not published. The following are generalized methodologies based on standard organic chemistry techniques for the synthesis of N-alkylated amino acid derivatives and related compounds.

Synthesis of 1-Butyl-5-oxo-L-proline

A potential synthetic route for **1-Butyl-5-oxo-L-proline** involves the N-alkylation of L-pyroglutamic acid.

Materials:

- L-pyroglutamic acid
- 1-Bromobutane (or other butylating agent)
- A suitable base (e.g., sodium hydride, potassium carbonate)
- Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
- Reagents for workup and purification (e.g., water, ethyl acetate, brine, magnesium sulfate)
- Silica gel for column chromatography

Procedure:

- To a solution of L-pyroglutamic acid in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Allow the mixture to stir for a specified time to facilitate the formation of the corresponding salt.
- Add 1-bromobutane dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography to yield **1-Butyl-5-oxo-L-proline**.

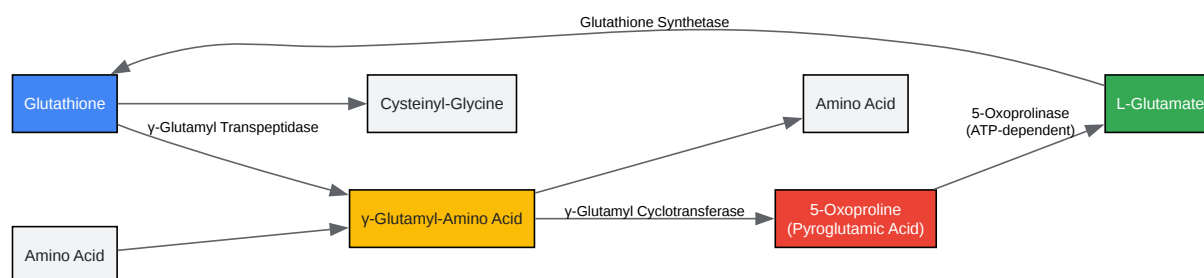
Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be acquired to confirm the structure, including the presence of the butyl group and the pyroglutamate ring.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound and confirm its molecular formula.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the lactam and carboxylic acid.
- Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility and thermal stability of the compound.

Biological Context and Signaling Pathways

While no specific signaling pathways involving **1-Butyl-5-oxo-L-proline** have been described, its structural similarity to L-pyroglutamic acid suggests potential involvement in related biological processes. L-pyroglutamic acid is a key metabolite in the gamma-glutamyl cycle, which is crucial for glutathione synthesis and recycling.^{[1][8]}

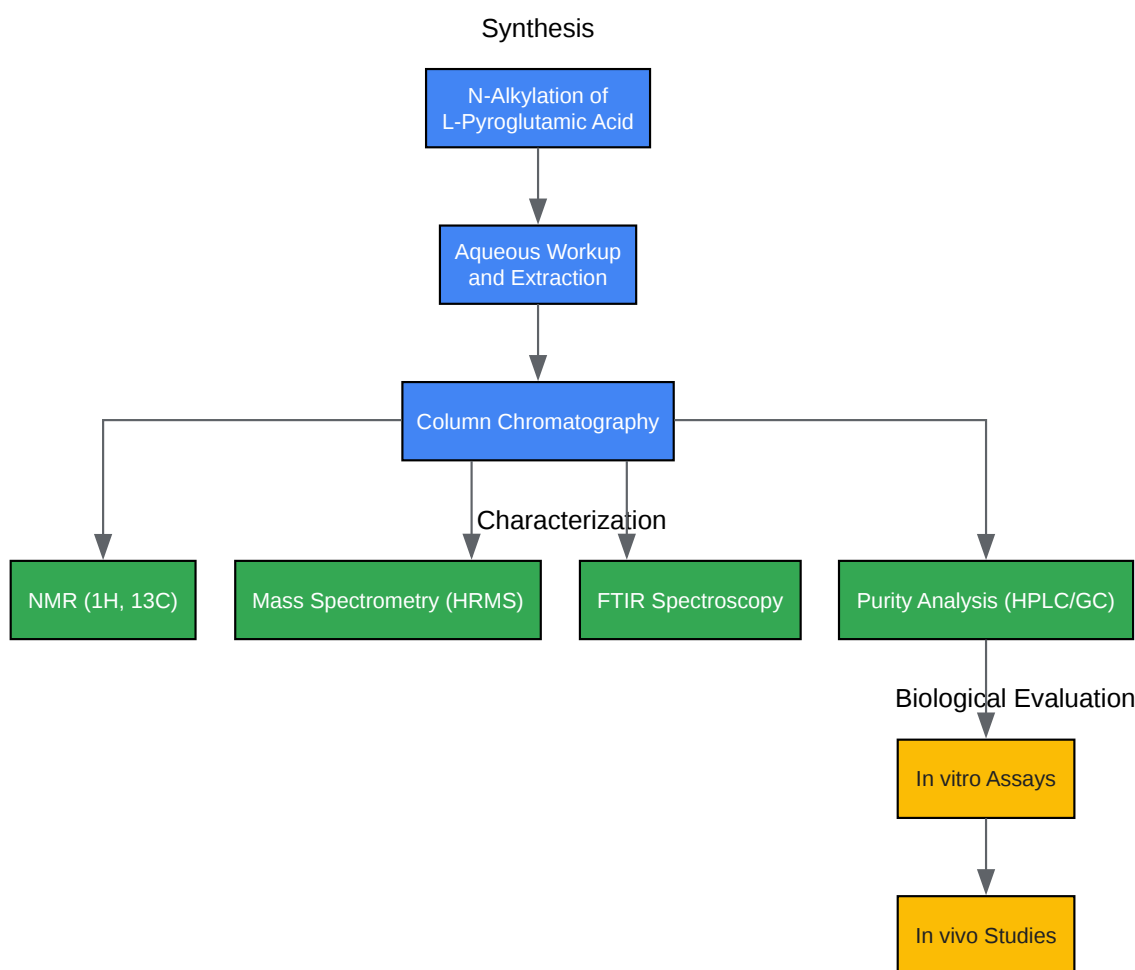


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Caption: The Gamma-Glutamyl Cycle.

Experimental and Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a novel chemical entity like **1-Butyl-5-oxo-L-proline**.



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Caption: General Experimental Workflow.

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